2,3-Dichloro-1,1,1-trifluoropropane

Descripción general

Descripción

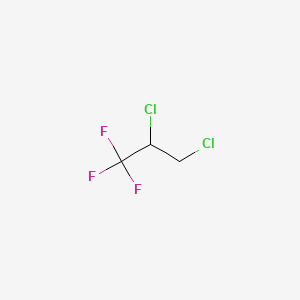

2,3-Dichloro-1,1,1-trifluoropropane is a useful research compound. Its molecular formula is C3H3Cl2F3 and its molecular weight is 166.95 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,3-Dichloro-1,1,1-trifluoropropane (also known as HCFC-243da) is a halogenated hydrocarbon with significant industrial applications. Its chemical structure is represented by the formula , and it has been studied for its biological activity, particularly with respect to its potential effects on human health and the environment.

- Molecular Weight : 166.957 g/mol

- CAS Registry Number : 338-75-0

- IUPAC Name : Propane, 2,3-dichloro-1,1,1-trifluoro-

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with biological systems and potential toxicological effects. Research indicates that this compound may exhibit endocrine-disrupting properties and has been classified under substances of very high concern due to its potential adverse effects on human health and the environment.

Case Study: Endocrine Disruption Potential

A study conducted by the European Chemicals Agency (ECHA) highlighted the potential endocrine-disrupting effects of halogenated hydrocarbons, including this compound. The study assessed various compounds for their ability to interfere with hormone functions in living organisms. The findings suggested that exposure to this compound could lead to alterations in reproductive health and developmental processes in animal models .

In Vivo Studies

In vivo studies have shown that exposure to this compound can result in:

- Respiratory Issues : Increased incidence of respiratory distress in laboratory animals exposed to high concentrations.

- Neurotoxicity : Behavioral changes were observed in rodents after prolonged exposure to the compound.

The biological mechanism of action for this compound involves its interaction with cellular membranes and signaling pathways. It is hypothesized that the compound may disrupt normal cellular functions by altering membrane fluidity and affecting ion channel activity. This disruption can lead to neurotoxic effects and influence hormonal balance within organisms.

Environmental Impact

This compound is classified as very bioaccumulative (vPvB) under the EU REACH regulation. This classification indicates that the compound poses a risk of accumulating in living organisms and ecosystems over time .

Data Table: Summary of Biological Effects

Aplicaciones Científicas De Investigación

Organic Synthesis

2,3-Dichloro-1,1,1-trifluoropropane is utilized as a reagent in organic synthesis. Its unique structure allows it to act as a precursor for the synthesis of more complex fluorinated compounds. This capability is particularly valuable in the development of specialty chemicals and pharmaceuticals.

Biological Studies

Research has indicated that halogenated hydrocarbons like this compound can interact with biological systems. Studies have focused on its potential effects on cellular processes and its role in toxicological assessments. For instance:

- A study by the Agency for Toxic Substances and Disease Registry (ATSDR) examined related compounds and found potential genotoxicity and enzyme inhibition effects in aquatic organisms.

- Investigations into metabolic pathways have shown that derivatives of propane can undergo transformations leading to reactive metabolites that may interact with cellular macromolecules.

Industrial Applications

The compound is widely used in the production of refrigerants and heat transfer fluids due to its favorable thermodynamic properties. It serves as a solvent in various industrial processes, enhancing efficiency in chemical manufacturing.

Study 1: Toxicological Assessment

A comparative study on 1,2,3-trichloropropane highlighted the environmental impact of halogenated hydrocarbons. The findings suggested that while these compounds could be removed from water through biological processes, their toxicity at elevated concentrations raised concerns regarding aquatic life.

Study 2: Metabolic Pathways

Research published in the Journal of Environmental Science detailed how propane derivatives are metabolized in mammals. The study emphasized the formation of reactive metabolites which can lead to cellular damage, underscoring the importance of understanding these pathways for safety assessments.

Propiedades

IUPAC Name |

2,3-dichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2F3/c4-1-2(5)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMGASHUZRHZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870507 | |

| Record name | 2,3-Dichloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-75-0 | |

| Record name | 2,3-Dichloro-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,3-dichloro-1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-1,1,1-trifluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db) according to the provided research?

A1: The research primarily highlights HCFC-243db as a key component in the synthesis of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) [, , ]. It serves as a precursor in the chemical reactions leading to the formation of HFO-1234yf, a compound with applications as a refrigerant and heat transfer fluid.

Q2: What other compounds are often found in compositions containing HCFC-243db and what is their purpose?

A2: Compositions containing HCFC-243db often include compounds like 2-Chloro-1,1,1-trifluoropropene (HCFO-1233xf) and 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244db). These, along with HCFC-243db, are particularly important in the production process of HFO-1234yf [, ]. Additionally, compositions with HFO-1234yf might include a wide range of other hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), hydrofluoroolefins (HFOs), and hydrocarbons like ethylene, each with specific properties contributing to the overall performance of the mixture, especially as refrigerants [, ].

Q3: Can you elaborate on the significance of HFO-1234yf and its connection to environmental concerns?

A3: HFO-1234yf, the compound synthesized using HCFC-243db as a precursor, is often presented as a more environmentally friendly alternative to traditional refrigerants like hydrofluorocarbons (HFCs) [, ]. This is because HFO-1234yf has a significantly lower global warming potential (GWP) compared to HFCs, making it a more sustainable option in applications like refrigeration, air conditioning, and heat pump systems [].

Q4: What is the synthesis method for 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) using HCFC-243db?

A4: One study describes a method for synthesizing HCFO-1233xf using HCFC-243db as a starting material []. The process involves reacting HCFC-243db with a calcium compound and water at specific molar ratios and temperatures. The reaction results in HCFO-1233xf, highlighting the role of HCFC-243db as a valuable precursor in producing other fluorocarbon compounds.

Q5: Are there any specific catalytic processes mentioned in the research that involve this compound?

A5: One of the papers mentions a catalytic process for chlorinating 3,3,3-trifluoropropene to produce this compound []. The process utilizes a catalyst comprising at least one metal halide, where the metal is selected from Group 13, 14, or 15 of the periodic table, or a transition metal, or a combination thereof. This process highlights the use of catalysts in selectively producing HCFC-243db.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.